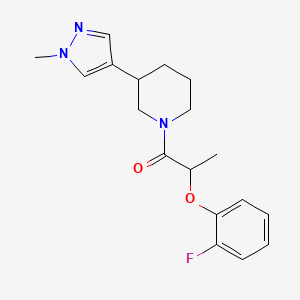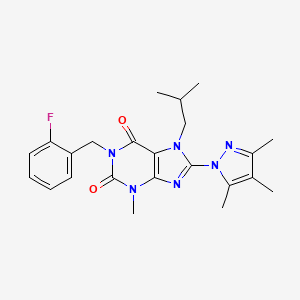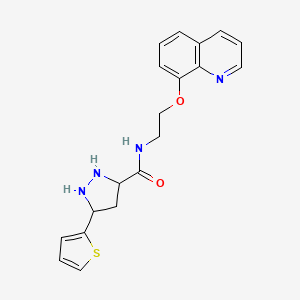
N-(2-quinolin-8-yloxyethyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N . It contains a phenyl group attached to a pyrazolidine ring, which is a type of organic compound in the class of azolidines .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Quinoline derivatives typically have a high degree of aromaticity and can participate in pi stacking interactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Dual c-Met/VEGFR2 Tyrosine Kinase Inhibition : A series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides targeting c-Met and VEGFR2 tyrosine kinases were designed. These compounds showed potent activity against these enzymes, favorable pharmacokinetics, and high efficacy in tumor models in mice (Mannion et al., 2009).
- Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents. These compounds showed significant antibacterial and antifungal activity, highlighting the versatility of quinoline compounds in therapeutic applications (Holla et al., 2006).
Pharmacological Applications
- Anticancer Activity : Compounds with quinoline and thiophene moieties have been studied for their anticancer properties. For instance, certain amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed promising cytotoxic activity against various cancer cell lines, indicating the potential of such structures in cancer therapy (Pirol et al., 2014).
- ATM Kinase Inhibition : A novel series of 3-quinoline carboxamides were identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating significant potential in the development of new therapeutic agents for cancer treatment (Degorce et al., 2016).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Quinoline derivatives containing an azole nucleus were evaluated for their role as corrosion inhibitors for mild steel protection in hydrochloric acid solutions. These studies suggest that quinoline and its derivatives can effectively prevent metal corrosion, a crucial aspect in material science (Erami et al., 2019).
Direcciones Futuras
The study of quinoline derivatives is a rich field with many potential future directions. These compounds have a wide range of biological activities, making them interesting targets for drug development . Further studies could explore the synthesis, characterization, and biological activity of this specific compound.
Propiedades
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(15-12-14(22-23-15)17-7-3-11-26-17)21-9-10-25-16-6-1-4-13-5-2-8-20-18(13)16/h1-8,11,14-15,22-23H,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDTUDQHEKNHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C(=O)NCCOC2=CC=CC3=C2N=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118972 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)
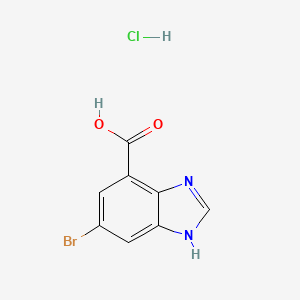
![1-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2751081.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
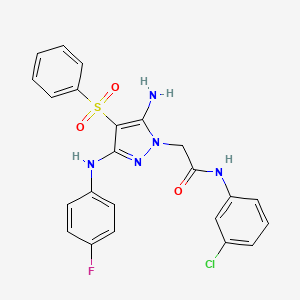
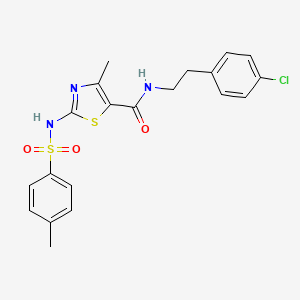
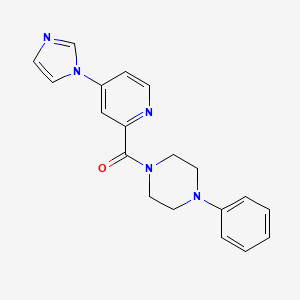
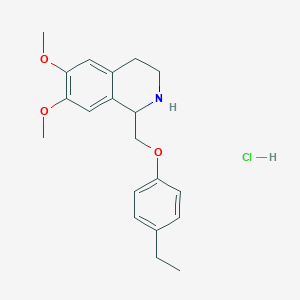
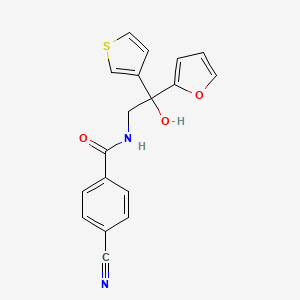
![2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2751099.png)
